N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
Description
Chemical Structure and Properties N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a ketone (=O) at position 5 on the phenothiazine ring. The side chain consists of a dimethylaminopropyl group (-CH₂CH₂CH₂N(CH₃)₂) attached to the nitrogen at position 10. Its molecular formula is C₁₈H₁₈F₃N₂OS, with a molecular weight of 376.41 g/mol (calculated from ). This compound is identified as a degradation product of triflupromazine (a phenothiazine antipsychotic) and is classified as a sulfoxide derivative due to the 5-oxo group .
Pharmacological Context Phenothiazines are known for their dopamine receptor antagonism, with applications in antipsychotic therapy, antiemetics, and sedation.
Properties
CAS No. |
2127-55-1 |
|---|---|
Molecular Formula |
C18H19F3N2OS |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C18H19F3N2OS/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)25(24)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
JOTQGQOFPBLZHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfoxide typically involves the oxidation of Triflupromazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to prevent over-oxidation, which can lead to the formation of sulfone derivatives.
Industrial Production Methods
Industrial production of Triflupromazine Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Triflupromazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Triflupromazine Sulfone
Reduction: Triflupromazine
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Triflupromazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Triflupromazine Sulfoxide exerts its effects by interacting with various molecular targets. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Triflupromazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and antiemetic effects . Additionally, Triflupromazine Sulfoxide may interact with other receptors, such as muscarinic acetylcholine receptors and serotonin receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Differences
The table below highlights key structural variations among N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine and related compounds:
Key Observations :
- The 5-oxo group in the target compound distinguishes it from triflupromazine and other non-oxidized phenothiazines. Sulfoxide formation is a common metabolic pathway for phenothiazines, often reducing pharmacological activity .
- Trifluoromethyl (-CF₃) substitution at position 2 enhances metabolic stability and receptor binding compared to chlorpromazine (-Cl) or promazine (-H) .
- Side-chain modifications (e.g., promethazine’s branched chain) influence receptor selectivity. Piperazine derivatives like trifluoperazine exhibit prolonged duration due to slower metabolism .
Pharmacokinetic and Pharmacodynamic Data
Limited direct data exist for the target compound, but inferences can be drawn from its parent drug, triflupromazine:
Research Findings and Clinical Implications
- Degradation Pathway : The 5-oxo group in the target compound arises from oxidation of the parent drug’s sulfur atom, a process accelerated by light or heat .
- Biological Activity: Sulfoxide derivatives are typically less potent than parent phenothiazines but may contribute to side effects (e.g., oxidative stress in tissues) .
- Therapeutic Relevance : Monitoring sulfoxide metabolites is critical for assessing drug safety, as accumulation could indicate impaired metabolism .
Biological Activity
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine, also known by its CAS number 2127-55-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClF3N2OS |
| Molecular Weight | 404.877 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 477.3 °C |
| Flash Point | 242.5 °C |
| LogP | 6.008 |
These properties suggest that the compound is lipophilic, which may influence its interaction with biological membranes and efficacy in vivo.
Anticonvulsant Effects
Research has indicated that derivatives of phenothiazine, including compounds similar to this compound, exhibit anticonvulsant properties. A study on hybrid molecules demonstrated that certain phenothiazine derivatives effectively bind to sodium and calcium channels in neurons, which are critical for seizure control .
In vivo studies have shown that compounds with similar structures can reduce seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy treatment .
Antinociceptive Activity
In addition to anticonvulsant properties, compounds related to this compound have also been evaluated for their antinociceptive (pain-relieving) effects. In formalin-induced pain models in mice, certain phenothiazine derivatives demonstrated significant reductions in pain responses . This dual action—both anticonvulsant and antinociceptive—highlights the compound's potential for broader therapeutic use.
Study on Anticonvulsant Activity
A specific study focused on a series of phenothiazine derivatives, including those structurally related to this compound. The study utilized various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that some derivatives had favorable protective indexes compared to established antiepileptic drugs (AEDs), suggesting a promising safety profile and efficacy .
Pain Response Evaluation
Another investigation assessed the pain-relieving properties of phenothiazine derivatives using the formalin test. The results showed a significant decrease in pain-related behaviors in treated animals compared to controls, indicating effective antinociceptive activity .
Q & A
Synthesis and Characterization
Basic Question: Q. What are the key challenges in synthesizing N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine, and how can reaction conditions be optimized to improve yield? Methodological Answer: Synthesis involves multi-step reactions, including alkylation of the phenothiazine core and introduction of the trifluoromethyl group. A critical challenge is the steric hindrance caused by the trifluoromethyl substituent, which may reduce nucleophilic attack efficiency during alkylation. Optimizing solvent polarity (e.g., using DMF or THF) and temperature (40–60°C) can enhance reaction kinetics . Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) is recommended to isolate the product from unreacted intermediates .
Advanced Question: Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the structural elucidation of this compound? Methodological Answer: 2D NMR (e.g., HSQC, HMBC) can clarify connectivity between the propan-1-amine side chain and the phenothiazine core, particularly distinguishing between N-methyl and trifluoromethyl proton environments. X-ray crystallography is critical for confirming the spatial orientation of the 5-oxo group, which influences π-π stacking interactions in solid-state structures .
Structure-Activity Relationships (SAR)
Basic Question: Q. How does the trifluoromethyl group at the 2-position of the phenothiazine ring influence the compound’s pharmacological activity? Methodological Answer: The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing oxidative degradation at the phenothiazine core. It also increases lipophilicity (logP ≈ 5.5), improving blood-brain barrier penetration, which is critical for CNS-targeted activity .
Advanced Question: Q. What computational strategies can predict the impact of substituting the 5-oxo group with other electron-withdrawing groups on receptor binding affinity? Methodological Answer: Density Functional Theory (DFT) calculations can model electrostatic potential maps to identify regions of high electron density. Molecular docking (e.g., AutoDock Vina) against dopamine D2 receptors (PDB: 6CM4) can simulate interactions, comparing binding energies of 5-oxo vs. 5-sulfonyl derivatives .
Analytical and Pharmacokinetic Profiling
Basic Question: Q. What HPLC conditions are optimal for quantifying this compound in biological matrices? Methodological Answer: Use a C18 column (5 µm, 150 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution (20–80% B over 15 min) at 1 mL/min provides baseline separation. UV detection at 254 nm is suitable due to the phenothiazine chromophore .
Advanced Question: Q. How can LC-MS/MS distinguish between the parent compound and its sulfoxide metabolite in plasma samples? Methodological Answer: Employ positive-ion electrospray ionization (ESI+) with MRM transitions: parent ion m/z 366.4 → 280.4 (collision energy 20 eV) and sulfoxide metabolite m/z 382.4 → 296.4 (18 eV). Chromatographic separation requires a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar metabolites .
Toxicity and Safety
Basic Question: Q. What are the acute toxicity profiles of this compound, and what personal protective equipment (PPE) is recommended during handling? Methodological Answer: Acute oral toxicity (LD50 > 2000 mg/kg in rats) suggests moderate risk (GHS Category 4). PPE includes nitrile gloves, safety goggles, and a lab coat. Use fume hoods for powder handling to avoid inhalation (H335) .
Advanced Question: Q. How do chronic exposure studies inform occupational exposure limits (OELs) for this compound? Methodological Answer: No established OELs exist, but 28-day rodent studies show hepatotoxicity at 50 mg/kg/day. Apply ALARA principles and monitor airborne concentrations via NIOSH Method 5506, using activated charcoal tubes and GC-MS analysis .
Pharmacological Mechanisms
Advanced Question: Q. What in vivo models are suitable for evaluating the compound’s efficacy in managing chemotherapy-induced nausea? Methodological Answer: Use ferret emesis models: administer cisplatin (10 mg/kg i.p.) to induce vomiting, then test the compound (1–5 mg/kg i.v.). Measure latency to first emetic episode and total vomits over 4 hours. Compare to ondansetron as a positive control .
Degradation and Stability
Basic Question: Q. What storage conditions prevent degradation of this compound? Methodological Answer: Store at +5°C in amber vials under argon to prevent photodegradation and oxidation. Avoid aqueous solutions (pH > 7) to minimize hydrolysis of the propan-1-amine side chain .
Advanced Question: Q. How can forced degradation studies (acid/base/oxidative stress) identify major degradation pathways? Methodological Answer: Under acidic conditions (0.1 N HCl, 40°C), the 5-oxo group undergoes keto-enol tautomerism, detectable via UV-Vis spectral shifts (λmax 290 → 310 nm). Oxidative stress (3% H2O2) generates sulfoxide derivatives, confirmed by LC-MS .
Computational Modeling
Advanced Question: Q. How can molecular dynamics simulations predict the compound’s interaction with lipid bilayers? Methodological Answer: Use CHARMM-GUI to build a POPC lipid bilayer. Run 100-ns simulations (GROMACS) to calculate membrane permeability coefficients. The trifluoromethyl group’s hydrophobicity increases partitioning into the bilayer’s acyl chain region, correlating with prolonged CNS retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
